N-(3-chloro-4-fluorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
This compound features a complex heterocyclic core fused with an acetamide moiety. Its structure includes:
- Imidazo[1,2-b][1,2,4]triazol-6-yl ring: A bicyclic system combining imidazole and triazole rings, offering diverse hydrogen-bonding and π-π stacking capabilities.
- Acetamide linker: Connects the aromatic and heterocyclic components, a common pharmacophore in agrochemicals and pharmaceuticals.
Properties
Molecular Formula |
C18H13ClFN5O2 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C18H13ClFN5O2/c19-12-8-11(6-7-13(12)20)21-15(26)9-14-17(27)23-18-22-16(24-25(14)18)10-4-2-1-3-5-10/h1-8,14H,9H2,(H,21,26)(H,22,23,24,27) |
InChI Key |
IGLKLDFPLXRWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazotriazole core, followed by the introduction of the phenyl and acetamide groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with imidazo[1,2-b][1,2,4]triazole moieties exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: In Vitro Evaluation
A study published in Cancer Letters demonstrated that the compound effectively inhibited the growth of ovarian cancer cells by inducing apoptosis through the activation of caspase pathways. The structure-activity relationship (SAR) analysis suggested that the chlorofluorophenyl group enhances the compound's binding affinity to cancer-related targets .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various bacterial strains. The presence of the imidazole ring is believed to contribute to its efficacy.
Case Study: Antibacterial Testing
In a study assessing the antibacterial properties of related compounds, it was found that derivatives of imidazole exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl groups can enhance antibacterial efficacy, suggesting potential applications in treating resistant bacterial infections .
Neuroprotective Effects
Emerging research has highlighted the neuroprotective potential of imidazole derivatives. The compound may offer protective effects against neurodegenerative diseases by modulating neuroinflammatory responses.
Case Study: Neuroprotection in Animal Models
A preclinical study demonstrated that administration of similar imidazole-based compounds reduced neuroinflammation and improved cognitive function in animal models of Alzheimer’s disease. This suggests that N-(3-chloro-4-fluorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide could be further explored for neuroprotective applications .
Anticonvulsant Activity
The anticonvulsant potential of compounds containing imidazole and triazole rings has been documented in several studies.
Case Study: Seizure Models
In experimental models of epilepsy, certain imidazole derivatives were shown to significantly reduce seizure frequency and severity. The mechanism is hypothesized to involve modulation of GABAergic neurotransmission, which warrants further investigation into the specific effects of this compound on seizure pathways .
Synthesis and Formulation
The synthesis of this compound involves complex multi-step reactions that can yield various crystalline forms with differing biological activities.
Synthesis Overview
The preparation typically involves reacting appropriate precursors under controlled conditions to ensure high purity and yield. Recent patents have described methods for optimizing synthesis processes to enhance the efficiency and scalability of production .
Data Table: Summary of Applications
| Application | Activity Type | Findings/Notes |
|---|---|---|
| Anticancer | Cell Proliferation | Induces apoptosis; effective against ovarian cancer |
| Antimicrobial | Bacterial Inhibition | Active against Gram-positive and Gram-negative bacteria |
| Neuroprotective | Cognitive Function | Reduces neuroinflammation; improves cognition |
| Anticonvulsant | Seizure Reduction | Modulates GABAergic pathways; effective in animal models |
| Synthesis | Crystalline Forms | Multiple forms with varying activities; optimized methods available |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Features and Substituents
The table below highlights key structural similarities and differences with known pesticidal compounds:
Key Structural Comparisons
Halogenation Patterns: The target compound’s 3-chloro-4-fluorophenyl group parallels diflubenzuron’s 4-chlorophenyl and flumetsulam’s 2,6-difluorophenyl, which are critical for pesticidal activity due to enhanced lipophilicity and resistance to metabolic degradation .
Heterocyclic Cores: The imidazo-triazol system in the target compound differs from oxadixyl’s oxazolidinone and triaziflam’s triazine. The fused bicyclic structure may confer unique conformational rigidity, improving target specificity compared to monocyclic systems . Flumetsulam’s triazolo-pyrimidine shares a triazole ring but lacks the imidazole fusion, suggesting divergent modes of action .
Linker Groups :
- The acetamide linker in the target compound is analogous to oxadixyl’s acetamide but differs from diflubenzuron’s urea or flumetsulam’s sulfonamide . Acetamides are versatile in facilitating membrane permeability and enzymatic interactions .
Implications for Drug and Agrochemical Design
- Fragment-Based Strategies : The compound’s structure aligns with fragment-based drug design principles, where modular components (e.g., halogenated aromatics, heterocycles) are optimized via bioisosteric replacements or framework modifications . For instance, replacing triaziflam’s triazine with an imidazo-triazol core could enhance binding affinity in herbicide targets .
- Synergistic Effects : Combining electron-withdrawing halogens (Cl, F) with a rigid bicyclic core may improve target engagement and photostability, critical for agrochemical efficacy .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a novel compound with potential therapeutic applications. Its unique structure incorporates a triazole moiety, which has been associated with various biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. This article aims to summarize the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃ClFN₅O₂ |
| Molecular Weight | 385.8 g/mol |
| CAS Number | 1158378-38-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the imidazo[1,2-b][1,2,4]triazole scaffold. These compounds have shown promising results in inhibiting various cancer cell lines.
- Mechanism of Action : The imidazo[1,2-b][1,2,4]triazole derivatives may exert their anticancer effects through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have been reported to inhibit the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values around 2 μM .
Antimicrobial Activity
The triazole ring is known for its broad-spectrum antimicrobial properties. Compounds in this class have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies : The compound has been tested against various bacterial strains. Preliminary results indicate effective inhibition against strains such as Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound may also exhibit anti-inflammatory properties.
- Inflammation Pathways : Research suggests that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory responses .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Triazole Derivatives : A study published in Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer activity against various cell lines. The results indicated that modifications on the phenyl rings significantly enhanced their potency .
- Antimicrobial Efficacy : Another study focused on the synthesis of triazole-fused compounds that exhibited strong antibacterial activity against drug-resistant strains . The findings suggest that structural variations can lead to improved bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
